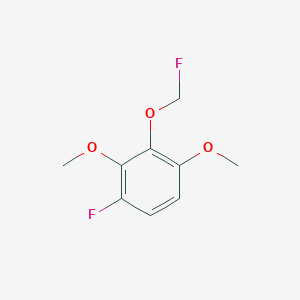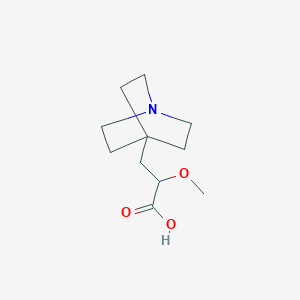
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid is a chemical compound with the molecular formula C10H17NO3 It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a methoxy group and a propanoic acid moiety
Vorbereitungsmethoden
The synthesis of 2-Methoxy-3-(quinuclidin-4-YL)propanoic acid typically involves the reaction of quinuclidine with appropriate reagents to introduce the methoxy and propanoic acid groups. One common synthetic route involves the alkylation of quinuclidine with a methoxy-substituted alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-(quinuclidin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and propanoic acid groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid can be compared with other quinuclidine derivatives, such as:
3-(quinuclidin-4-yl)propanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-3-(piperidin-4-yl)propanoic acid: Similar structure but with a piperidine ring instead of quinuclidine, which may result in different pharmacological properties.
2-Methoxy-3-(morpholin-4-yl)propanoic acid: Contains a morpholine ring, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the quinuclidine backbone, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
3-(1-azabicyclo[2.2.2]octan-4-yl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-15-9(10(13)14)8-11-2-5-12(6-3-11)7-4-11/h9H,2-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
PBUIAFQUDPXCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC12CCN(CC1)CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


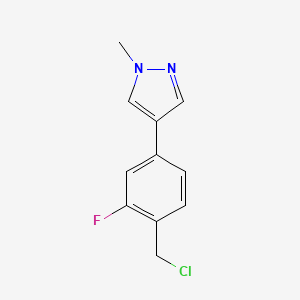
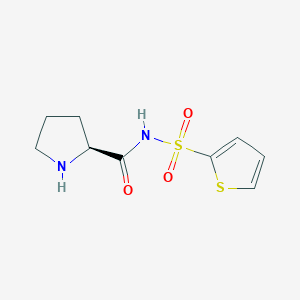
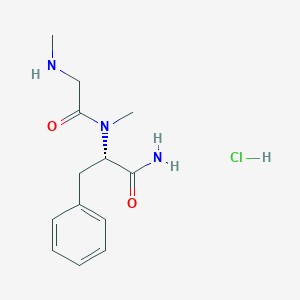
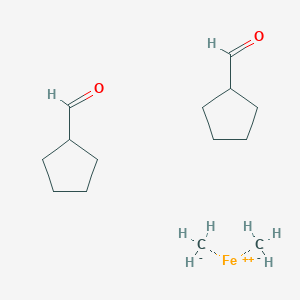
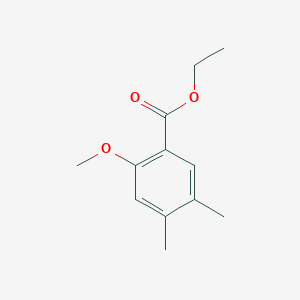
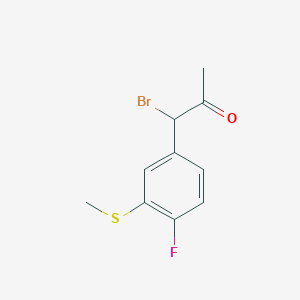
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)


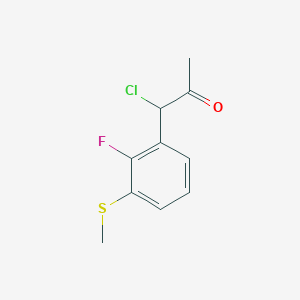
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
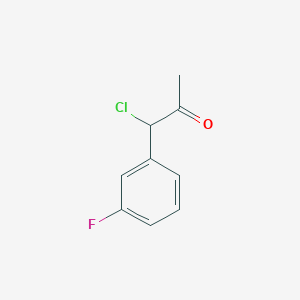
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
